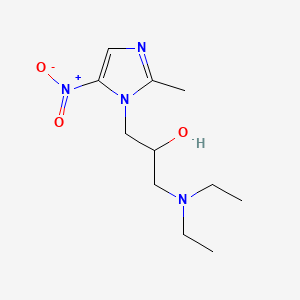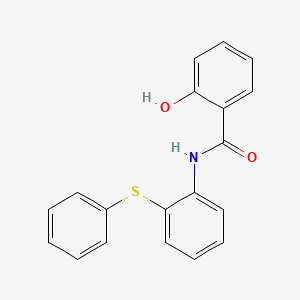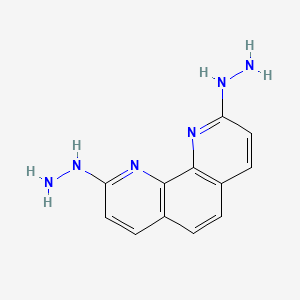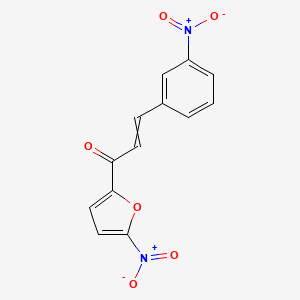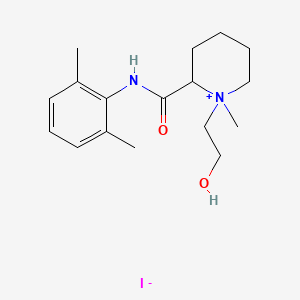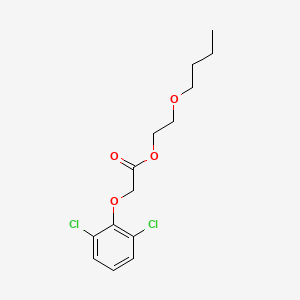
2-Butoxyethyl (2,6-dichlorophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butoxyethyl (2,6-dichlorophenoxy)acetate is a chemical compound with the molecular formula C₁₄H₁₈Cl₂O₄. It is a member of the family of 2,6-dichlorophenoxyacetic acid compounds and is commonly used as a herbicide. This compound is known for its effectiveness in controlling broadleaf weeds and is widely used in agricultural and non-agricultural settings .
Méthodes De Préparation
The synthesis of 2-Butoxyethyl (2,6-dichlorophenoxy)acetate typically involves the esterification of 2,6-dichlorophenoxyacetic acid with 2-butoxyethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture to a temperature of around 100-120°C and maintaining it for several hours to ensure complete esterification .
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters .
Analyse Des Réactions Chimiques
2-Butoxyethyl (2,6-dichlorophenoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to produce 2,6-dichlorophenoxyacetic acid and 2-butoxyethanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the butoxyethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Common reagents used in these reactions include acids (e.g., hydrochloric acid, sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate, hydrogen peroxide). The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Butoxyethyl (2,6-dichlorophenoxy)acetate has several scientific research applications:
Agriculture: It is widely used as a herbicide to control broadleaf weeds in various crops, including cereals, maize, and sugarcane.
Environmental Science: The compound is studied for its environmental fate and impact.
Toxicology: Studies investigate the toxicological effects of the compound on humans and animals.
Mécanisme D'action
The mechanism of action of 2-Butoxyethyl (2,6-dichlorophenoxy)acetate involves its absorption by plant leaves and translocation to the meristematic tissues. It acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled cell division and growth, ultimately causing the death of susceptible plants .
Comparaison Avec Des Composés Similaires
2-Butoxyethyl (2,6-dichlorophenoxy)acetate is similar to other phenoxy herbicides, such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar applications and mode of action.
MCPA (2-methyl-4-chlorophenoxyacetic acid): A herbicide with a similar structure and mode of action but with different selectivity and effectiveness against specific weed species.
The uniqueness of this compound lies in its enhanced efficacy and broader spectrum of weed control compared to other similar compounds .
Propriétés
Numéro CAS |
75348-53-7 |
|---|---|
Formule moléculaire |
C14H18Cl2O4 |
Poids moléculaire |
321.2 g/mol |
Nom IUPAC |
2-butoxyethyl 2-(2,6-dichlorophenoxy)acetate |
InChI |
InChI=1S/C14H18Cl2O4/c1-2-3-7-18-8-9-19-13(17)10-20-14-11(15)5-4-6-12(14)16/h4-6H,2-3,7-10H2,1H3 |
Clé InChI |
RBNIOVDZHJDLIF-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCOC(=O)COC1=C(C=CC=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


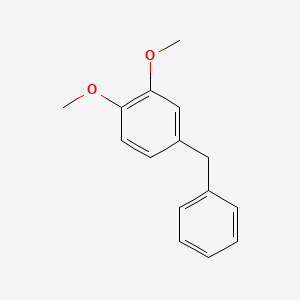
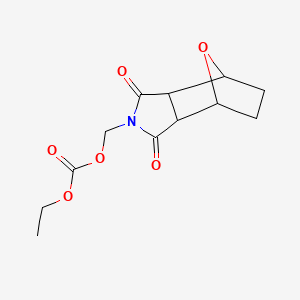
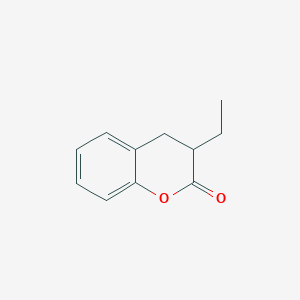
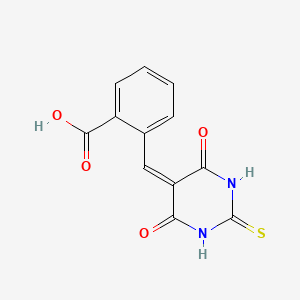
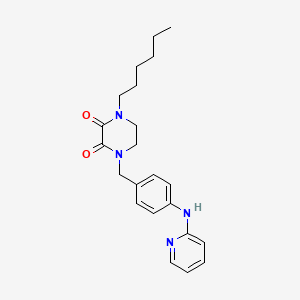
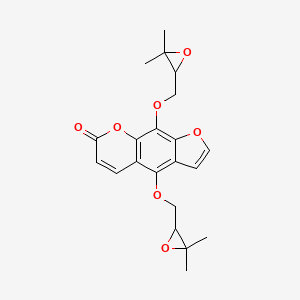

![2-[2-(Dimethylamino)ethyl]-4-methylphenyl (4-methoxyphenyl)phosphonate](/img/structure/B14452104.png)
